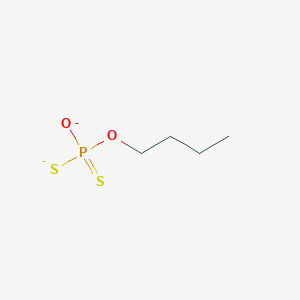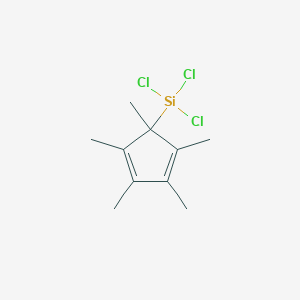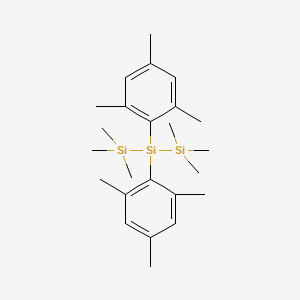
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is an organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of silicon atoms bonded to methyl groups and trimethylphenyl groups, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, can be synthesized through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, undergoes various chemical reactions, including:
Reduction Reactions: It acts as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Substitution Reactions: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium, hydrochloric acid, and trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as silyl ethers, silanes, and siloxanes.
Applications De Recherche Scientifique
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, has numerous applications in scientific research:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as silicones and polymers.
Mécanisme D'action
The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, involves the transfer of hydrogen atoms in radical reactions. The weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, facilitates the delivery of hydrogen atoms to various substrates . This property makes it an effective reducing agent in radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Another organosilicon compound with a stronger Si-H bond (94 kcal/mol) compared to Trisilane.
Tetrakis(trimethylsilyl)silane: A precursor in the synthesis of Trisilane.
Chlorotris(trimethylsilyl)silane: Used in similar hydrosilylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its ability to form stable complexes with transition metals and main group elements further enhances its versatility in various chemical reactions .
Propriétés
Numéro CAS |
79184-72-8 |
|---|---|
Formule moléculaire |
C24H40Si3 |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
bis(2,4,6-trimethylphenyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C24H40Si3/c1-17-13-19(3)23(20(4)14-17)27(25(7,8)9,26(10,11)12)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
Clé InChI |
KBNQXYNXXFYPQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


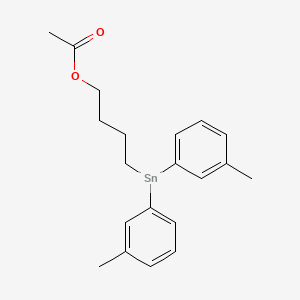
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

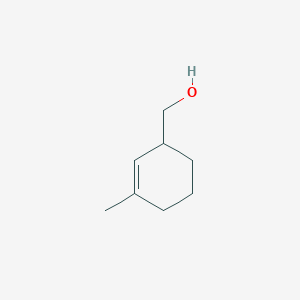

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
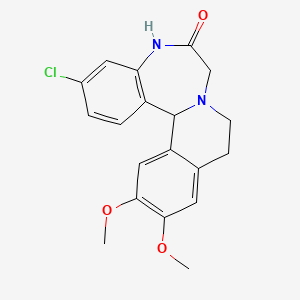
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
